O-GlcNAc Proteome Selectivity: 2AzGlc Achieves 73.4% O-GlcNAc Overlap with No Cell-Surface Labeling, While 6AzGlcNAc Labels a Distinct Subset and Is OGA-Sensitive
In an unbiased proteomics experiment in NIH3T3 cells (200 µM Ac₄2AzGlc, 6 h treatment), 2AzGlc enriched 361 proteins. Of these, 73.4% (265 proteins) were previously identified as O-GlcNAcylated in independent proteomics studies, and only one exclusively extracellular protein was detected, demonstrating strong selectivity for intracellular O-GlcNAc-modified proteins [1]. In contrast, 6AzGlcNAc—a widely used O-GlcNAc MCR—labels a different subset of O-GlcNAc proteins and is a substrate for O-GlcNAcase (OGA), meaning its labeling is reversible; 2AzGlc labeling is not removed by OGA, making it an OGA-resistant reporter [2]. This differential stability is critical for pulse-chase and inhibitor studies where dynamic O-GlcNAc turnover must be distinguish from reporter removal.
| Evidence Dimension | Proteomic enrichment selectivity (fraction of enriched proteins known to be O-GlcNAcylated) and resistance to OGA-mediated removal |
|---|---|
| Target Compound Data | 2AzGlc (as Ac₄2AzGlc): 361 proteins enriched; 73.4% known O-GlcNAc proteins; only 1 extracellular protein; labeling resistant to OGA |
| Comparator Or Baseline | 6AzGlcNAc (as Ac₃6AzGlcNAc): also an O-GlcNAc MCR but labels a distinct subset and is susceptible to OGA-mediated removal |
| Quantified Difference | 2AzGlc yields 73.4% O-GlcNAc overlap with essentially zero cell-surface background; 6AzGlcNAc labeling is reversible by OGA whereas 2AzGlc is not |
| Conditions | NIH3T3 cells; 200 µM per-acetylated reporter for 6 h; CuAAC with alkyne-biotin; streptavidin enrichment; LC-MS/MS (Proteome Discoverer/Mascot); spectral counting quantification |
Why This Matters
Procurement of 2AzGlc is essential for experiments requiring OGA-resistant O-GlcNAc detection or when minimizing cell-surface glycan background noise is critical—capabilities not provided by the more commonly used 6AzGlcNAc.
- [1] Zaro, B. W.; Batt, A. R.; Chuh, K. N.; et al. The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. ACS Chem. Biol. 2017, 12 (3), 787–794. View Source
- [2] Chuh, K. N.; Zaro, B. W.; Piller, F.; Piller, V.; Pratt, M. R. Changes in Metabolic Chemical Reporter Structure Yield a Selective Probe of O-GlcNAc Modification. J. Am. Chem. Soc. 2014, 136 (35), 12283–12295. View Source
